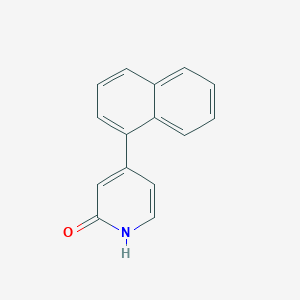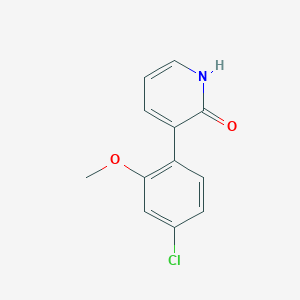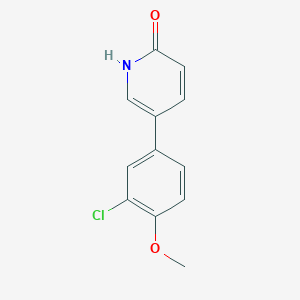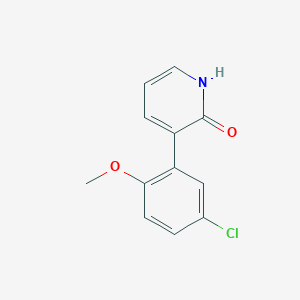
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% (6-CMPH-2H) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyridine and is a white crystalline solid with a molecular weight of 214.6 g/mol. 6-CMPH-2H has been found to have a number of interesting properties, including a high solubility in water, a high melting point, and a low vapor pressure. Additionally, 6-CMPH-2H is relatively stable, making it suitable for use in a variety of laboratory experiments.
科学研究应用
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of other compounds, such as the antifungal agent clotrimazole and the antiviral drug acyclovir. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of various drugs, including the anti-inflammatory drug naproxen and the anti-epileptic drug pregabalin. Furthermore, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential use in the treatment of certain types of cancer, as well as its potential use as an insecticide.
作用机制
The exact mechanism of action of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 and phospholipase A2. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to interfere with the activity of certain proteins, such as the epidermal growth factor receptor and the nuclear factor-κB.
Biochemical and Physiological Effects
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, interleukin-1, and interleukin-6. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been found to have anti-angiogenic and anti-tumor effects, as well as anti-oxidant and anti-inflammatory properties.
实验室实验的优点和局限性
The use of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments has a number of advantages. It is relatively stable, has a high solubility in water, and has a high melting point, making it suitable for use in a variety of experiments. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is relatively inexpensive and can be easily synthesized from readily available materials. However, the compound can be toxic if ingested and should be handled with care.
未来方向
The potential applications of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are numerous and there are a number of future directions for research. These include further study of the compound’s mechanism of action, its potential use in the treatment of various diseases, and its potential use as an insecticide. Additionally, further research could be conducted into the compound’s use in the synthesis of other compounds, such as drugs and agrochemicals. Finally, further research could be conducted into the compound’s potential use in the synthesis of polymers and other materials.
合成方法
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methoxyphenol with 2-hydroxy-3-chloropyridine in the presence of an acid catalyst. This reaction yields a compound known as 6-chloro-2-hydroxy-3-methoxypyridine, which is then reacted with anhydrous sodium acetate to produce 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%. The reaction is carried out in aqueous media at a temperature of 80°C for 4 hours.
属性
IUPAC Name |
6-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-7-8(13)5-6-9(11)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTICCYAQYZDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683005 |
Source


|
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111114-82-9 |
Source


|
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-6-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367778.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367785.png)



![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367806.png)







